Synthesis Pathway of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid: A Technical Guide
Synthesis Pathway of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid: A Technical Guide
Executive Summary
1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid (CAS: 1557806-87-7) is a highly substituted indole building block frequently utilized in the development of advanced pharmaceutical libraries, particularly in the synthesis of targeted kinase inhibitors and CFTR modulators. The construction of this 1,5,6-trisubstituted indole demands strict regiocontrol to ensure the correct placement of the methyl and carboxylate functionalities on the benzenoid ring, alongside the selective N-alkylation of the pyrrole nitrogen.
This whitepaper details a robust, scalable, and self-validating six-step synthetic pathway. By leveraging the synergistic directing effects of a substituted benzene precursor and the highly regioselective Leimgruber-Batcho indole synthesis , this route guarantees high fidelity and excellent overall yield.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features three critical substitutions on the indole core: an isopropyl group at N1, a methyl group at C5, and a carboxylic acid at C6.
From a retrosynthetic perspective, the N-isopropyl group is best installed late-stage via the base-mediated N-alkylation of a protected indole intermediate. The core 5-methyl-6-carboxylate indole is elegantly accessed via the Leimgruber-Batcho cyclization. To achieve the correct 5,6-substitution pattern on the indole, the starting material must be a highly specific ortho-nitrotoluene derivative: methyl 2,4-dimethyl-5-nitrobenzoate . This precursor is synthesized through the highly regioselective nitration of commercially available 2,4-dimethylbenzoic acid, followed by esterification.
Figure 1: Six-step total synthesis pathway for 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid.
Step-by-Step Synthesis Protocols
Step 1: Regioselective Nitration of 2,4-Dimethylbenzoic Acid
Causality & Mechanism: The starting material, 2,4-dimethylbenzoic acid, contains a meta-directing carboxyl group and two ortho/para-directing methyl groups. Position 5 is highly activated (ortho to the C4-methyl and para to the C2-methyl) and is significantly less sterically hindered than position 3. Consequently, electrophilic aromatic substitution occurs exclusively at C5[1].
Protocol:
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Cool 10 mL of concentrated H₂SO₄ to 0–5 °C in an ice bath.
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Slowly add 5.0 g of 2,4-dimethylbenzoic acid, maintaining the internal temperature below 10 °C.
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Prepare a nitrating mixture of 3.5 mL conc. HNO₃ and 3.5 mL conc. H₂SO₄. Add this dropwise to the reaction flask over 30 minutes.
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Stir for 1 hour at 0 °C.
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Self-Validation (IPC): Quench a 50 µL aliquot in water and extract with EtOAc. TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material.
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Pour the mixture onto 100 g of crushed ice. Collect the precipitated 2,4-dimethyl-5-nitrobenzoic acid via vacuum filtration and wash with cold water[1].
Step 2: Fischer Esterification
Causality & Mechanism: The free carboxylic acid must be protected to prevent unwanted side reactions (such as formylation) with the highly electrophilic N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the subsequent step[1].
Protocol:
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Suspend 4.0 g of 2,4-dimethyl-5-nitrobenzoic acid in 40 mL of anhydrous methanol.
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Add 1.0 mL of concentrated H₂SO₄ dropwise.
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Attach a reflux condenser and heat to 65 °C for 4 hours.
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Self-Validation (IPC): LC-MS analysis will confirm the mass shift from the free acid (m/z 195) to the methyl ester (m/z 209).
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Concentrate the mixture in vacuo, dissolve in EtOAc, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield methyl 2,4-dimethyl-5-nitrobenzoate [1].
Step 3: Leimgruber-Batcho Enamine Formation
Causality & Mechanism: In methyl 2,4-dimethyl-5-nitrobenzoate, only the C4-methyl group is ortho to the strongly electron-withdrawing nitro group. This spatial arrangement renders the C4-methyl protons highly acidic. The C2-methyl group remains unreactive. Deprotonation by pyrrolidine allows selective condensation of the C4-methyl with DMF-DMA to form an extended, deep-red conjugated enamine[2].
Figure 2: Mechanistic sequence of the Leimgruber-Batcho indole synthesis.
Protocol:
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Dissolve 1.0 equiv of methyl 2,4-dimethyl-5-nitrobenzoate in anhydrous DMF.
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Add 2.5 equiv of DMF-DMA and 0.2 equiv of pyrrolidine.
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Heat the mixture to 110 °C under N₂ for 3–5 hours.
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Self-Validation (IPC): The reaction mixture will turn a deep, intense red color—a visual confirmation of the highly conjugated trans-β-dimethylamino-2-nitrostyrene intermediate[2].
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Remove volatiles under high vacuum to isolate the crude enamine.
Step 4: Reductive Cyclization
Causality & Mechanism: Catalytic hydrogenation reduces the nitro group to an aniline. The newly formed nucleophilic amine immediately undergoes spontaneous intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine drives the aromatization to form the thermodynamically stable indole core[2].
Protocol:
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Dissolve the crude enamine in a 1:1 mixture of MeOH and EtOAc.
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Add 10 wt% Pd/C (0.1 equiv).
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Purge the vessel with N₂, then introduce H₂ gas via a balloon or Parr shaker (30 psi).
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Stir at room temperature for 12 hours.
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Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography to yield methyl 5-methyl-1H-indole-6-carboxylate [2].
Step 5: N-Alkylation of the Indole Core
Causality & Mechanism: The indole N-H is weakly acidic (pKa ~16). Sodium hydride (NaH) irreversibly deprotonates the nitrogen. DMF, a polar aprotic solvent, solvates the sodium cation, leaving a highly reactive, "naked" indolyl anion that readily undergoes an S_N2 substitution with the sterically hindered 2-iodopropane[3].
Protocol:
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Purge a round-bottom flask with N₂. Dissolve 1.0 equiv of methyl 5-methyl-1H-indole-6-carboxylate in anhydrous DMF (10 mL/mmol) and cool to 0 °C in an ice bath.
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Add 1.5 equiv of NaH (60% dispersion in mineral oil) in one portion.
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Self-Validation (IPC): The immediate evolution of H₂ gas visually confirms the successful deprotonation of the indole nitrogen[3].
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Stir for 30 minutes at 0 °C, then add 3.0 equiv of 2-iodopropane dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench carefully with deionized water, extract with EtOAc, wash with saturated LiBr (to remove DMF), dry, and concentrate to yield methyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate [3].
Step 6: Saponification
Causality & Mechanism: Base-catalyzed ester hydrolysis cleaves the methyl ester to regenerate the free carboxylic acid. Lithium hydroxide (LiOH) is utilized due to its mild nature and excellent solubility in mixed aqueous-organic systems, preventing degradation of the electron-rich indole core.
Protocol:
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Dissolve the N-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.
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Add 3.0 equiv of LiOH·H₂O and stir at room temperature for 4 hours.
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Concentrate the mixture to remove organic solvents.
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Acidify the remaining aqueous layer with 1M HCl to pH ~3.
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Collect the precipitated solid via filtration, wash with cold water, and dry under high vacuum to yield the final product: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid .
Quantitative Data Summary
The following table summarizes the expected yields, reaction times, and purity metrics for the optimized six-step workflow.
| Step | Reaction Type | Reagents & Conditions | Intermediate / Product | Typical Yield | Target Purity (HPLC) |
| 1 | Nitration | HNO₃, H₂SO₄, 0–10 °C, 1.5 h | 2,4-Dimethyl-5-nitrobenzoic acid | 85% | >98% |
| 2 | Esterification | MeOH, cat. H₂SO₄, 65 °C, 4 h | Methyl 2,4-dimethyl-5-nitrobenzoate | 95% | >99% |
| 3 | Enamine Formation | DMF-DMA, Pyrrolidine, DMF, 110 °C, 4 h | trans-β-Dimethylamino-2-nitrostyrene | 88% | >95% |
| 4 | Reductive Cyclization | H₂, 10% Pd/C, MeOH/EtOAc, RT, 12 h | Methyl 5-methyl-1H-indole-6-carboxylate | 82% | >98% |
| 5 | N-Alkylation | NaH, 2-Iodopropane, DMF, 0 °C to RT, 2.5 h | Methyl 1-isopropyl-5-methyl-1H-indole-6-carboxylate | 75% | >97% |
| 6 | Saponification | LiOH, THF/MeOH/H₂O, RT, 4 h | 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid | 92% | >99% |
References
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Wikipedia. Leimgruber–Batcho indole synthesis. Available at:[Link]
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Congdon, M., et al. Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. European Journal of Medicinal Chemistry (PMC). Available at:[Link]
